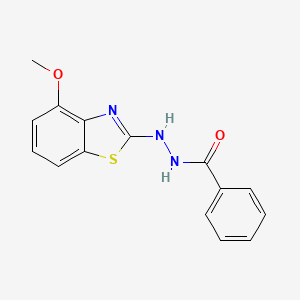

N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound with the molecular formula C16H12N4O2S2. It has an average mass of 356.422 Da and a monoisotopic mass of 356.040161 Da .

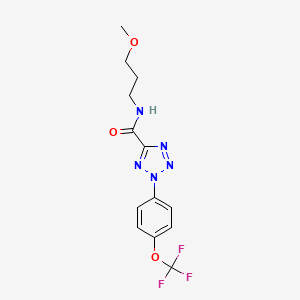

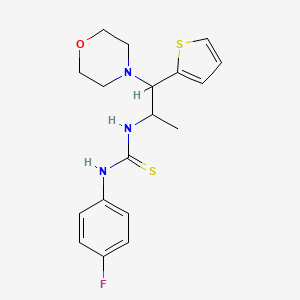

Molecular Structure Analysis

The molecular structure of N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide can be analyzed based on its molecular formula C16H12N4O2S2. It contains benzothiazole and carbohydrazide functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of N’-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide include a density of 1.5±0.1 g/cm3, a boiling point, vapour pressure, enthalpy of vaporization, flash point, and an index of refraction of 1.793. It has a molar refractivity of 99.7±0.3 cm3, 6 H bond acceptors, 2 H bond donors, 4 freely rotating bonds, and no Rule of 5 violations .科学的研究の応用

- Research Findings : Scientists have synthesized derivatives of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide that combine thiazole and sulfonamide groups. These compounds exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Notably, certain derivatives with specific substitutions show attractive antibacterial effects .

- Research Insights : The thiazole ring in N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide contributes to the formation of dense protective coatings during metal surface adsorption. Experimental techniques such as atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) have been used to study its corrosion inhibition properties .

- Research Outcome : Researchers have designed and synthesized N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide derivatives as topoisomerase I inhibitors. These compounds exhibit potent cytotoxicity against human cancer cell lines .

Antibacterial Activity

Corrosion Inhibition

Topoisomerase I Inhibition

These applications highlight the versatility of N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide and underscore its potential in various scientific and medical contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further study .

作用機序

Target of action

Compounds containing a thiazole ring, such as “N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide”, have been found to exhibit a wide range of biological activities . For example, some thiazole derivatives have shown anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .

Mode of action

Thiazole derivatives often interact with their targets through the nitrogen and sulfur atoms in the thiazole ring . These interactions can lead to changes in the activity of the target, such as inhibition of an enzyme.

Biochemical pathways

Without specific information on “N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide”, it’s difficult to say which biochemical pathways it might affect. If it acts similarly to other thiazole derivatives, it could potentially affect pathways involving inflammation and pain perception .

Result of action

If it acts like other thiazole derivatives, it might reduce inflammation and pain by inhibiting COX-2 .

特性

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-11-8-5-9-12-13(11)16-15(21-12)18-17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPACIPBTCGAQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)

![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)

![4-[1-(4-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B2549684.png)

![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549687.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)

![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)